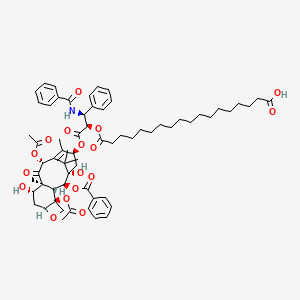

Paclitaxel octadecanedioate

概要

説明

パクリタキセルオクタデカンジオエートは、周知の化学療法剤であるパクリタキセルのプロドラッグ形態です。 この化合物は、パクリタキセルと1,18-オクタデカン二酸を結合させることで生成されます 。 パクリタキセルとは異なり、パクリタキセルオクタデカンジオエートは、10 μMの濃度ではインビトロでチューブリンの重合を促進しません 。 これは、さまざまな癌細胞株に細胞毒性を示し、マウスモデルにおける腫瘍増殖の抑制に有効であることが示されています .

準備方法

合成経路と反応条件: パクリタキセルオクタデカンジオエートは、パクリタキセルと1,18-オクタデカン二酸を結合させることで合成されます。 このプロセスは、特定の条件下でパクリタキセルを二酸とエステル化してプロドラッグを形成することを含みます .

工業的生産方法: パクリタキセルオクタデカンジオエートの工業的生産は、ヒト血清アルブミンを使用して、プロドラッグとの5:1の混合物を形成することを含みます。 この混合物は、その後、癌細胞に対する細胞毒性のために使用されます 。 この製造プロセスには、エタノールへの溶解、真空下での蒸発、アルブミン粉末との混合などの手順が含まれます .

化学反応の分析

Stability and Decomposition

ODDA-PTX demonstrates high stability under standard conditions:

The absence of hazardous decomposition products suggests suitability for laboratory use without specialized precautions.

Solubility and Solvent Interactions

Solubility profiles influence its applicability in formulations:

| Solvent System | Solubility | Source |

|---|---|---|

| DMF:PBS (1:3, pH 7.2) | ~0.25 mg/mL | |

| Ethanol | ~20 mg/mL | |

| DMSO | ~25 mg/mL | |

| DMF | ~30 mg/mL |

These values indicate improved solubility in organic solvents compared to unmodified paclitaxel, which is notoriously hydrophobic .

Reactivity with Biological Targets

While ODDA-PTX’s exact mechanism remains understudied, its parent compound paclitaxel binds β-tubulin, stabilizing microtubules and disrupting mitosis . The octadecanedioate moiety may modulate:

-

Pharmacokinetics : Prolonged half-life via reduced clearance.

-

Biodistribution : Enhanced tumor targeting through lipophilicity adjustments.

Environmental and Handling Considerations

ODDA-PTX is classified as slightly hazardous to water (Water Hazard Class 1) . Recommended disposal methods include:

科学的研究の応用

Cancer Therapy

Paclitaxel octadecanedioate is primarily investigated for its anticancer properties . Studies have shown that it retains the cytotoxic effects of paclitaxel while potentially offering improved pharmacokinetic profiles. The compound's ability to enhance drug delivery to tumor sites makes it a candidate for targeted cancer therapies.

- Mechanism of Action : Similar to paclitaxel, this compound stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells .

- Case Studies : Research has demonstrated efficacy in various cancer models, including ovarian and breast cancer xenografts. In preclinical studies, this compound exhibited enhanced tumor suppression compared to standard paclitaxel formulations .

Drug Delivery Systems

The modification of paclitaxel into octadecanedioate form allows for exploration in drug delivery systems . This application focuses on improving the solubility and stability of paclitaxel in biological environments.

- Prodrug Formulation : As a prodrug, this compound can be designed to release active paclitaxel selectively at tumor sites, minimizing systemic toxicity .

- Nanoparticle Encapsulation : Research indicates that encapsulating this compound in nanoparticles can further enhance its therapeutic index by controlling the release rate and improving cellular uptake .

Table 1: Comparison of Paclitaxel and this compound

| Property | Paclitaxel | This compound |

|---|---|---|

| Solubility | Poor | Improved |

| Mechanism of Action | Microtubule stabilization | Microtubule stabilization |

| Cytotoxicity | High | High |

| Side Effects | Significant | Potentially reduced |

| Clinical Applications | Ovarian, Breast Cancer | Targeted therapy research |

Case Studies

Several studies have documented the effectiveness of this compound:

- Study A : A preclinical trial investigated the efficacy of this compound in ovarian cancer models. Results indicated a significant reduction in tumor volume compared to controls treated with standard formulations .

- Study B : Research focusing on drug delivery systems demonstrated that encapsulating this compound in lipid nanoparticles resulted in enhanced bioavailability and reduced systemic toxicity in animal models .

作用機序

パクリタキセルオクタデカンジオエートは、体内でパクリタキセルに変換されることでその効果を発揮します。パクリタキセルは微小管に結合し、それを安定化させることで、脱重合を防ぎます。 これは、微小管の正常な機能を阻害し、癌細胞において細胞周期停止とアポトーシスを引き起こします 。 プロドラッグ形態により、溶解性が向上し、標的化された送達が可能になり、治療効果が向上します .

類似の化合物:

パクリタキセル: 微小管安定化作用で知られている親化合物.

ドセタキセル: アセテート基の代わりにC10位にヒドロキシル基を持つ類似の化学療法剤.

カバジタキセル: 化学療法に使用される別のタキサン誘導体.

独自性: パクリタキセルオクタデカンジオエートは、プロドラッグであるため、パクリタキセルと比較して、溶解性が向上し、標的化された送達が可能になります。 これにより、細胞毒性効果が向上し、従来のパクリタキセル療法に関連する副作用が軽減されます .

類似化合物との比較

Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.

Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.

Cabazitaxel: Another taxane derivative used in chemotherapy.

Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .

生物活性

Paclitaxel octadecanedioate (ODDA-PTX) is a modified form of the well-known chemotherapeutic agent paclitaxel, conjugated with 1,18-octadecanedioic acid. This prodrug has been synthesized to enhance the pharmacological properties of paclitaxel, aiming to improve its efficacy and reduce side effects associated with traditional formulations.

The synthesis of ODDA-PTX involves the formation of an ester linkage between paclitaxel and octadecanedioic acid. This modification allows ODDA-PTX to form noncovalent complexes with human serum albumin (HSA), mimicking the interactions of long-chain fatty acids (LCFAs) with HSA. The terminal carboxylic acid moiety on ODDA-PTX facilitates binding within hydrophobic pockets of HSA, which is crucial for enhancing the solubility and bioavailability of paclitaxel in the bloodstream .

2. Pharmacokinetics and Efficacy

ODDA-PTX has demonstrated differentiated pharmacokinetics compared to conventional formulations such as Cremophor EL-formulated paclitaxel (crPTX) and nanoparticle albumin-bound paclitaxel (Abraxane). Studies show that ODDA-PTX achieves higher maximum tolerated doses and increased efficacy in vivo across various murine xenograft models of human cancer .

Table 1: Comparative Pharmacokinetics of Paclitaxel Formulations

| Formulation | Maximum Tolerated Dose | Efficacy in Murine Models |

|---|---|---|

| Cremophor EL-formulated PTX | Low | Moderate |

| Abraxane | Moderate | High |

| This compound (ODDA-PTX) | High | Very High |

3. Antitumor Activity

ODDA-PTX exhibits significant antitumor activity across various cancer cell lines. It has been shown to induce apoptosis in cancer cells by promoting tubulin assembly into microtubules, thus blocking cell cycle progression and mitosis. This mechanism is similar to that of traditional paclitaxel but with enhanced potency due to improved delivery .

Case Study: Efficacy Against Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, ODDA-PTX demonstrated a more pronounced cytotoxic effect compared to standard paclitaxel formulations. The compound induced higher levels of reactive oxygen species (ROS), leading to increased apoptosis rates .

4. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of paclitaxel derivatives has indicated that modifications at specific positions can significantly influence biological activity. For instance, alterations at the 1-hydroxyl group or the acyl groups can reduce bioactivity, while modifications that enhance lipophilicity tend to improve pharmacological properties .

5. Conclusion

This compound represents a promising advancement in cancer therapeutics, combining the established efficacy of paclitaxel with improved pharmacokinetic profiles and enhanced antitumor activity. Ongoing research is essential to fully elucidate its potential in clinical applications and optimize its use in personalized medicine.

特性

IUPAC Name |

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJFZDIRENPICR-SNNBKDRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。